molecular formula C23H29N3O2 B2747657 1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one CAS No. 2248510-65-6

1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one

Cat. No.: B2747657
CAS No.: 2248510-65-6
M. Wt: 379.504
InChI Key: MDYGRRXTSZJUFI-WMZOPIPTSA-N
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Description

1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one is a highly specialized compound known for its intricate structure and diverse applications. The presence of both indole and piperidine rings contributes to its versatility in chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound involves a multi-step synthetic process. Starting with the appropriate indole and piperidine derivatives, the key reaction steps typically include nucleophilic substitution and cyclization reactions under controlled conditions, often requiring catalysts or specific temperature regimes.

Industrial Production Methods: Industrial production may utilize optimized synthetic pathways to enhance yield and purity. Techniques such as continuous flow chemistry can be applied to scale up the production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially altering its functional groups or the indole/piperidine ring structures.

  • Reduction: Reduction can lead to the conversion of double bonds or carbonyl groups within the molecule.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon (for hydrogenation), acids or bases for substitution reactions.

Major Products: Depending on the reaction conditions and reagents, products can range from simple modifications of the existing structure to more complex rearrangements, yielding derivatives with different biological or chemical properties.

Scientific Research Applications

This compound has a broad spectrum of applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

  • Medicine: Studied for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Utilized in materials science for the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. It can modulate the activity of these targets, leading to a cascade of biological responses. The precise pathways involved depend on the context of its application, whether in a biochemical assay or a therapeutic setting.

Comparison with Similar Compounds

When compared with other compounds containing indole or piperidine rings, 1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one stands out due to its combined structural motifs, which confer unique reactivity and functional capabilities. Similar compounds include:

  • 1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone

  • 1-(Piperidin-1-yl)-2-propen-1-one derivatives

Each of these compounds, while structurally related, differs in its specific functional groups and the resulting chemical and biological properties, highlighting the distinctive nature of the compound .

Properties

IUPAC Name

1-[(2S,4S)-4-[4-(1H-indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-22(27)26-13-10-18(14-16(26)2)23(28)25-11-8-17(9-12-25)20-15-24-21-7-5-4-6-19(20)21/h3-7,15-18,24H,1,8-14H2,2H3/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGRRXTSZJUFI-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)C=C)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C(=O)C=C)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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